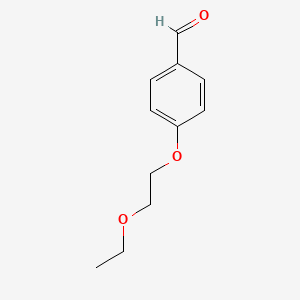

4-(2-Ethoxyethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(2-ethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

OZIRRGAQMSLSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(2-Ethoxyethoxy)benzaldehyde and related benzaldehyde derivatives:

Key Comparative Findings

Substituent Effects on Solubility and Reactivity

- Ether Chain Length: Compounds with longer ethoxy chains (e.g., C₁₄H₂₀O₅ in ) exhibit higher molecular weights and enhanced solubility in nonpolar solvents due to increased hydrophobicity. However, the shorter 2-ethoxyethoxy group in the target compound balances hydrophilicity and lipophilicity, making it versatile for reactions in mixed solvents.

- Fluorinated vs. Ether Groups : The electron-withdrawing –OCF₂H group in 4-(difluoromethoxy)benzaldehyde increases electrophilicity at the aldehyde group, favoring nucleophilic additions. In contrast, the electron-donating ethoxyethoxy group in the target compound stabilizes the aromatic ring, reducing electrophilic substitution rates.

- Polar Functional Groups : 4-Ethoxy-2-hydroxybenzaldehyde contains both ether and hydroxyl groups, leading to higher polarity and hydrogen-bonding capacity, which is advantageous in aqueous-phase reactions but limits organic solvent compatibility.

Thermal and Chemical Stability

- Longer ethoxy chains (e.g., ) confer higher thermal stability, as evidenced by higher boiling points. The target compound’s moderate chain length provides a balance between stability and reactivity.

- Hydroxyl-containing analogs (e.g., ) are prone to oxidation, whereas ethers like the target compound exhibit superior oxidative stability.

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 4-hydroxybenzaldehyde using a strong base (e.g., KCO or NaH), forming a phenoxide ion that attacks 1-bromo-2-(2-ethoxyethoxy)ethane or its derivatives. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

Example Procedure:

Optimization Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Base | KCO | 78 |

| Temperature | 90°C | 82 |

| Reaction Time | 24 hours | 85 |

Advantages : High reproducibility, no requirement for transition-metal catalysts.

Limitations : Prolonged reaction times and sensitivity to moisture.

Ullmann-Type Coupling: Transition-Metal-Mediated Synthesis

Ullmann coupling is employed for substrates with poor nucleophilicity, utilizing copper or palladium catalysts to facilitate aryl-ether bond formation.

Reaction Mechanism

Aryl halides (e.g., 4-bromobenzaldehyde) react with 2-ethoxyethanol in the presence of CuI or Pd(OAc), with ligands like 1,10-phenanthroline enhancing catalytic activity.

Example Procedure:

Optimization Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | 72 |

| Base | CsCO | 68 |

| Solvent | Toluene | 65 |

Advantages : Tolerates electron-deficient substrates.

Limitations : High catalyst loading and potential side reactions (e.g., homo-coupling).

Phase-Transfer Catalysis (PTC): Solvent-Free Alkylation

PTC offers an eco-friendly alternative by enabling reactions in biphasic systems, reducing solvent use and improving energy efficiency.

Reaction Mechanism

A quaternary ammonium salt (e.g., tetrabutylammonium bromide) shuttles the phenoxide ion into the organic phase, where it reacts with 1-bromo-2-(2-ethoxyethoxy)ethane.

Example Procedure:

Optimization Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | TBAB | 75 |

| Temperature | 80°C | 70 |

| NaOH Concentration | 50% (w/w) | 72 |

Advantages : Reduced solvent waste, shorter reaction times.

Limitations : Requires precise control of pH and temperature.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Williamson Synthesis | 78–85 | Low | High | Moderate |

| Ullmann Coupling | 65–72 | High | Moderate | High (heavy metals) |

| Phase-Transfer | 70–75 | Low | High | Low |

Key Findings :

-

Williamson Synthesis is optimal for industrial-scale production due to its balance of yield and cost.

-

Ullmann Coupling is reserved for substrates incompatible with basic conditions.

-

PTC aligns with green chemistry principles but requires optimization to match traditional yields.

Industrial-Scale Considerations

Q & A

Q. What synthetic routes are commonly employed for 4-(2-Ethoxyethoxy)benzaldehyde, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde reacts with bis(2,2-dichloroethyl)ether in dimethylformamide (DMF) under nitrogen gas to introduce the ethoxyethoxy side chain. Key conditions include maintaining anhydrous environments, controlled temperature (e.g., reflux), and stoichiometric ratios to minimize by-products . Characterization via thin-layer chromatography (TLC) and elemental analysis ensures reaction completion.

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- FT-IR : To confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Assigns protons (e.g., aldehyde proton at ~10 ppm) and carbons in the aromatic and ethoxyethoxy regions.

- X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonds) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water due to its hydrophobic ethoxyethoxy chain but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. This behavior aligns with structurally similar aldehydes like 4-hydroxybenzaldehyde, which shows limited aqueous solubility but high organic solvent compatibility .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting initial coordinates from SHELXS or other solutions.

- Applying restraints for thermal parameters and hydrogen bonding.

- Validating geometry using tools like PLATON to analyze intermolecular interactions (e.g., CH-π, hydrogen bonds). Discrepancies in data (e.g., thermal motion) are resolved by iterative cycles of least-squares refinement .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

X-ray studies reveal:

- Weak hydrogen bonds : Between aldehyde H and neighboring oxygen atoms (e.g., H9B⋯O1, 2.827 Å).

- CH-π interactions : Between aliphatic CH₂ groups and aromatic rings (e.g., H8B⋯Cg = 3.139 Å).

- Dihedral angles (~78.3°) between aromatic rings create a "w" conformation, stabilized by van der Waals forces .

Q. How can HPLC-UV methods be optimized for quantifying this compound in complex mixtures?

Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enhances UV detection. Method validation includes:

Q. What challenges arise in synthesizing Schiff base derivatives from this compound, and how are they mitigated?

Challenges include:

- Competing side reactions : Esterification or oxidation of the aldehyde group.

- Steric hindrance : The ethoxyethoxy chain may reduce reactivity. Mitigation strategies:

- Use anhydrous conditions and catalysts (e.g., acetic acid).

- Monitor reaction progress via TLC and employ high-purity amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?

- Systematic solvent screening : Compare solubility in controlled conditions (temperature, purity).

- Replicate studies : Validate conflicting results using standardized protocols (e.g., USP methods).

- Computational modeling : Predict solubility parameters (e.g., Hansen solubility parameters) to identify outliers .

Q. Why do different studies report varying dihedral angles for the ethoxyethoxy chain in crystallographic studies?

Variations arise from:

- Crystallization solvents : Polar solvents may induce conformational changes.

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic). Rigorous refinement and comparison with databases (e.g., Cambridge Structural Database) resolve such discrepancies .

Methodological Best Practices

Q. What are the best practices for synthesizing macrocyclic compounds using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.